Boc-DPhe-OSu
Overview
Description
Boc-D-phenylalanine N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C18H22N2O6 and a molecular weight of 362.38 g/mol . It is commonly used in peptide synthesis due to its ability to facilitate the formation of amide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a reactive N-hydroxysuccinimide (NHS) ester on the carboxyl terminus.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-phenylalanine N-hydroxysuccinimide ester typically involves the reaction of Boc-D-phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of Boc-D-phenylalanine N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the coupling reaction .
Chemical Reactions Analysis
Types of Reactions: Boc-D-phenylalanine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The NHS ester group is highly reactive and can form amide bonds with primary amines, making it useful in peptide synthesis.
Common Reagents and Conditions:
Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane.
Conditions: Low temperatures, inert atmosphere to prevent oxidation, and anhydrous conditions to avoid hydrolysis.
Scientific Research Applications
Chemistry: Boc-D-phenylalanine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) to create peptides, which are chains of amino acids. It allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.
Biology: In biological research, this compound is used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group.
Medicine: Boc-D-phenylalanine N-hydroxysuccinimide ester plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The NHS ester group enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.
Mechanism of Action
The primary function of Boc-D-phenylalanine N-hydroxysuccinimide ester is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the amino terminus of another peptide, allowing for the controlled addition of D-phenylalanine during peptide chain construction. Factors such as temperature, pH, and solvent can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
- Boc-L-phenylalanine N-hydroxysuccinimide ester
- Boc-Lysine N-hydroxysuccinimide ester
- Boc-Valine N-hydroxysuccinimide ester
Uniqueness: Boc-D-phenylalanine N-hydroxysuccinimide ester is unique due to the presence of the D-phenylalanine residue, which provides different stereochemistry compared to its L-phenylalanine counterpart. This difference in stereochemistry can influence the biological activity and stability of the resulting peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUCANAMPJGMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001111224 | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-84-8 | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74124-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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